molecular formula C36H74O5Sn2 B12671217 1,3-Diacetoxy-1,1,3,3-tetraoctyldistannoxane CAS No. 69799-37-7

1,3-Diacetoxy-1,1,3,3-tetraoctyldistannoxane

Cat. No.: B12671217
CAS No.: 69799-37-7
M. Wt: 824.4 g/mol
InChI Key: PWFYHTTWTFQSLE-UHFFFAOYSA-L
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Description

1,3-Diacetoxy-1,1,3,3-tetraoctyldistannoxane is an organotin compound with the molecular formula C32H64O5Sn2 It is a derivative of distannoxane, characterized by the presence of two tin atoms connected through an oxygen bridge, with each tin atom further bonded to octyl groups and acetoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Diacetoxy-1,1,3,3-tetraoctyldistannoxane can be synthesized through the reaction of tetraoctyltin with acetic anhydride in the presence of a catalyst. The reaction typically occurs under reflux conditions, where the mixture is heated to facilitate the formation of the desired product. The general reaction scheme is as follows:

(C8H17)4Sn+2(CH3CO)2O(C8H17)2Sn-O-Sn(C8H17)2+2CH3COOH\text{(C8H17)4Sn} + 2 \text{(CH3CO)2O} \rightarrow \text{(C8H17)2Sn-O-Sn(C8H17)2} + 2 \text{CH3COOH} (C8H17)4Sn+2(CH3CO)2O→(C8H17)2Sn-O-Sn(C8H17)2+2CH3COOH

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of high-quality compound.

Chemical Reactions Analysis

Types of Reactions

1,3-Diacetoxy-1,1,3,3-tetraoctyldistannoxane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form tin oxides.

    Reduction: Reduction reactions can convert the acetoxy groups to hydroxyl groups.

    Substitution: The acetoxy groups can be substituted with other functional groups, such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like thionyl chloride or alkoxides like sodium methoxide are employed.

Major Products

    Oxidation: Tin oxides and octyl acetate.

    Reduction: 1,3-dihydroxy-1,1,3,3-tetraoctyldistannoxane.

    Substitution: 1,3-dihalo-1,1,3,3-tetraoctyldistannoxane or 1,3-dialkoxy-1,1,3,3-tetraoctyldistannoxane.

Scientific Research Applications

1,3-Diacetoxy-1,1,3,3-tetraoctyldistannoxane has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its role in drug delivery systems and as a potential therapeutic agent.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1,3-diacetoxy-1,1,3,3-tetraoctyldistannoxane involves its interaction with molecular targets through its tin-oxygen-tin bridge. This structure allows the compound to form complexes with various substrates, facilitating catalytic reactions. The acetoxy groups can undergo hydrolysis, releasing acetic acid and generating reactive intermediates that participate in further chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    1,3-Diacetoxy-1,1,3,3-tetrabutyldistannoxane: Similar structure but with butyl groups instead of octyl groups.

    1,3-Dihydroxy-1,1,3,3-tetraoctyldistannoxane: Hydroxyl groups replace acetoxy groups.

    1,3-Dihalo-1,1,3,3-tetraoctyldistannoxane: Halogen atoms replace acetoxy groups.

Uniqueness

1,3-Diacetoxy-1,1,3,3-tetraoctyldistannoxane is unique due to its long octyl chains, which impart distinct solubility and reactivity properties compared to its butyl and halogenated counterparts. This makes it particularly useful in applications requiring specific hydrophobicity and steric effects.

Properties

CAS No.

69799-37-7

Molecular Formula

C36H74O5Sn2

Molecular Weight

824.4 g/mol

IUPAC Name

[[acetyloxy(dioctyl)stannyl]oxy-dioctylstannyl] acetate

InChI

InChI=1S/4C8H17.2C2H4O2.O.2Sn/c4*1-3-5-7-8-6-4-2;2*1-2(3)4;;;/h4*1,3-8H2,2H3;2*1H3,(H,3,4);;;/q;;;;;;;2*+1/p-2

InChI Key

PWFYHTTWTFQSLE-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCC[Sn](CCCCCCCC)(OC(=O)C)O[Sn](CCCCCCCC)(CCCCCCCC)OC(=O)C

Origin of Product

United States

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